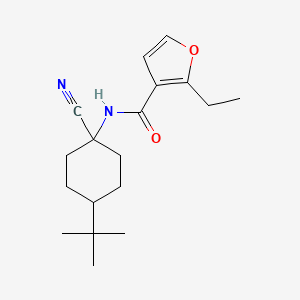
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide, commonly known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders. TAK-915 is a selective antagonist of the GABA-Aα5 receptor, which is a subtype of the GABA-A receptor that is predominantly expressed in the hippocampus, a region of the brain that is important for learning and memory.
Wirkmechanismus
TAK-915 selectively binds to the GABA-Aα5 receptor, which is predominantly expressed in the hippocampus. By blocking the activity of this receptor, TAK-915 enhances the activity of the hippocampus, which is important for learning and memory. This mechanism of action is different from other cognitive enhancers, such as acetylcholinesterase inhibitors and NMDA receptor antagonists.
Biochemical and Physiological Effects:
TAK-915 has been shown to increase the activity of the hippocampus, as measured by increased neuronal firing and increased levels of the neurotransmitter acetylcholine. TAK-915 has also been shown to increase the release of other neurotransmitters, such as dopamine and norepinephrine, which are important for cognitive function. In addition, TAK-915 has been shown to increase the expression of genes that are involved in synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-915 is its selectivity for the GABA-Aα5 receptor, which reduces the risk of off-target effects. TAK-915 also has good oral bioavailability and a long half-life, which makes it suitable for chronic dosing in animal studies. However, one limitation of TAK-915 is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-915. One direction is to evaluate its efficacy in clinical trials for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to investigate its potential as a cognitive enhancer in healthy individuals, such as students or the elderly. Additionally, TAK-915 could be used as a tool compound to study the role of the GABA-Aα5 receptor in cognitive function and to identify other compounds that target this receptor.
Synthesemethoden
TAK-915 was synthesized by Takeda Pharmaceutical Company Limited using a multi-step process that involved the reaction of various starting materials to form the final product. The synthesis method of TAK-915 is proprietary and has not been disclosed in the public domain.
Wissenschaftliche Forschungsanwendungen
TAK-915 has been extensively studied in preclinical models to evaluate its potential as a cognitive enhancer. In animal studies, TAK-915 has been shown to improve cognitive function in various tasks that involve learning and memory, such as the Morris water maze and novel object recognition tests. TAK-915 has also been evaluated in non-human primates, where it was found to improve working memory performance.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-15-14(8-11-22-15)16(21)20-18(12-19)9-6-13(7-10-18)17(2,3)4/h8,11,13H,5-7,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJAVVCNBHMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

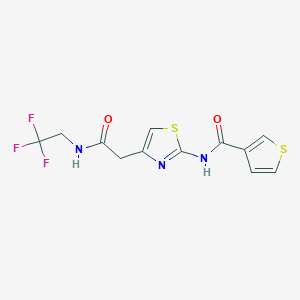
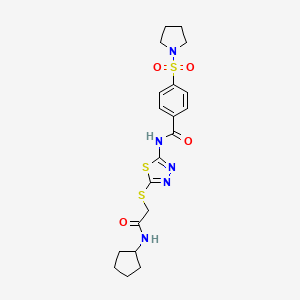
![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)
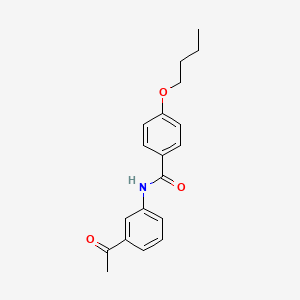

![3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate](/img/structure/B2662251.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2662253.png)
![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662254.png)
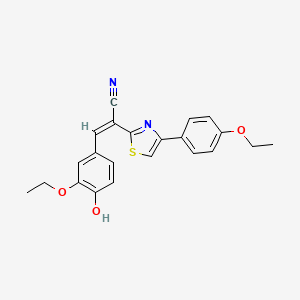
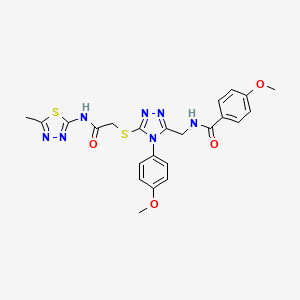

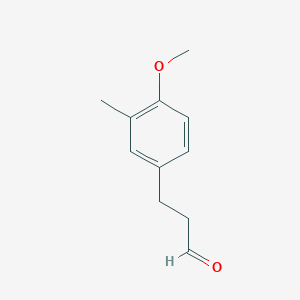

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)